N-(3-chlorobenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
Description
N-[(3-CHLOROPHENYL)METHYL]-2-{2,3,4,9-TETRAMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a tetramethylfurochromenyl moiety, and an acetamide functional group
Properties
Molecular Formula |
C24H22ClNO4 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(2,3,4,9-tetramethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide |
InChI |
InChI=1S/C24H22ClNO4/c1-12-8-19-22(23-21(12)13(2)15(4)29-23)14(3)18(24(28)30-19)10-20(27)26-11-16-6-5-7-17(25)9-16/h5-9H,10-11H2,1-4H3,(H,26,27) |
InChI Key |
XIKPLMZAPZHCPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC(=CC=C3)Cl)C)C4=C1C(=C(O4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-{2,3,4,9-TETRAMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the furochromenyl core, followed by the introduction of the tetramethyl groups. The chlorophenylmethyl group is then attached through a nucleophilic substitution reaction. Finally, the acetamide group is introduced via an amidation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3-CHLOROPHENYL)METHYL]-2-{2,3,4,9-TETRAMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
N-[(3-CHLOROPHENYL)METHYL]-2-{2,3,4,9-TETRAMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-{2,3,4,9-TETRAMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Uniqueness
N-[(3-CHLOROPHENYL)METHYL]-2-{2,3,4,9-TETRAMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
